Methyl 3-[(3-chlorobenzyl)oxy]benzoate
Description
Methyl 3-[(3-chlorobenzyl)oxy]benzoate is a benzoate ester derivative featuring a 3-chlorobenzyloxy substituent at the 3-position of the aromatic ring. Benzoate esters are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The 3-chlorobenzyloxy group may influence electronic properties, solubility, and biological activity, making this compound a candidate for further functionalization or application studies.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 3-[(3-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-5-3-7-14(9-12)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 |
InChI Key |
SVWDJGKLMPCQMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Methyl 3-[(3-Chlorobenzyl)oxy]benzoate and Analogs
Physical and Chemical Properties
- Melting Points : The triazine derivative exhibits a higher melting point (151.5–156°C) due to its rigid heterocyclic structure and intermolecular interactions . The target compound, lacking such complexity, likely has a lower melting point.
- Solubility: The 3-methyl group in Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate may enhance hydrophobicity compared to the target compound . The triazine derivative’s polar amino and triazine groups could improve solubility in polar aprotic solvents .
Research Findings and Methodological Insights
- Synthetic Efficiency : The triazine derivative’s high yield (89%) underscores the efficacy of DIPEA in facilitating nucleophilic substitutions under mild conditions .
- Purity Standards : Commercial analogs like Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate emphasize the importance of purity (≥95%) for reproducibility in downstream applications .
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